1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with additional substituents such as a dimethoxyphenyl group and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Formation: The quinazoline moiety is often constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Coupling Reactions: The dimethoxyphenyl and fluorobenzyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Ion Channel Modulation: It may affect the function of ion channels, altering the flow of ions across cell membranes and impacting cellular excitability.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-4-benzyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the fluorine substituent, which may affect its biological activity and pharmacokinetic properties.
1-(3,4-Dimethoxyphenyl)-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a chlorine substituent instead of fluorine, potentially altering its reactivity and interactions with molecular targets.
1-(3,4-Dimethoxyphenyl)-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Features a methyl group instead of fluorine, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C24H19FN4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H19FN4O3/c1-31-20-12-9-16(13-21(20)32-2)22-26-27-24-28(14-15-7-10-17(25)11-8-15)23(30)18-5-3-4-6-19(18)29(22)24/h3-13H,14H2,1-2H3 |
InChI Key |
PXUBGKVTMZQMNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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